molecular formula C16H37O6P3 B1667487 Bisphosphonate, 9 CAS No. 1059677-12-1

Bisphosphonate, 9

Cat. No. B1667487
M. Wt: 418.38 g/mol
InChI Key: QCMHKGWUOSRYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPH-742 is a bioactive chemical.

Scientific Research Applications

1. Molecular Mechanisms and Bone Diseases

Bisphosphonates, such as the 2,3,3-Trisphosphonate, are crucial in treating metabolic bone diseases, including tumor-associated osteolysis, hypercalcemia, Paget's disease, and osteoporosis. These compounds demonstrate high affinity for calcium, targeting bone mineral. They are internalized by bone-resorbing osteoclasts and inhibit osteoclast function, playing a significant role in antiresorptive therapy (Rogers et al., 2000).

2. Osteoclastic and Osteoblastic Activities

Research on novel bisphosphonate analogues like 2,3,3-Trisphosphonate (2,3,3-TriPP) has demonstrated potential in suppressing bone resorption processes. These compounds exhibit cytotoxic effects on osteoclastic cells and encourage osteoblast mineralization, suggesting a dual role in inhibiting bone loss and facilitating bone regeneration (Cheong et al., 2017).

3. Antitumor Activities

Bisphosphonates, especially nitrogen-containing ones, show promise in cancer treatment due to their ability to preserve bone health and exhibit antitumor activities. They interact with various cells like macrophages, endothelial cells, and tumor cells, and enhance the cytotoxicity of certain human T cells, suggesting a multifaceted role in cancer therapy (Clézardin, 2011).

4. Synthesis and Analytical Methods

Bisphosphonates' synthesis details and analytical methods are crucial for advancing their medicinal applications. Innovative processes like microwave-assisted synthesis offer more environmentally friendly and effective methods. Understanding these processes is key to responding to the high demand for bisphosphonates, particularly due to the increase in life span in occidental countries (Barbosa et al., 2020).

5. Dental and Orthopedic Applications

In dentistry, bisphosphonates have implications for implantology, periodontology, orthodontics, and endodontics. They are used in preventing and managing bisphosphonate-associated jaw osteonecrosis. However, further clinical research is limited due to the risk of ONJ (Borromeo et al., 2011). In orthopedic surgery, bisphosphonates are important in treating diseases characterized by osteoclast-mediated bone resorption. They are used for various adult and pediatric disorders, including osteogenesis imperfecta and fibrous dysplasia (Morris & Einhorn, 2005).

properties

CAS RN

1059677-12-1

Product Name

Bisphosphonate, 9

Molecular Formula

C16H37O6P3

Molecular Weight

418.38 g/mol

IUPAC Name

[2-[dodecyl(dimethyl)phosphaniumyl]-1-phosphonoethyl]-hydroxyphosphinate

InChI

InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22)

InChI Key

QCMHKGWUOSRYCF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-]

Canonical SMILES

CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BPH-742;  BPH 742;  BPH742.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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